2-Fluoro-4-methoxybenzenethiol
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Overview
Description
2-Fluoro-4-methoxybenzenethiol is an organic compound with the molecular formula C7H7FOS and a molecular weight of 158.2 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxybenzenethiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-4-methoxybenzene with thiol reagents under appropriate conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of solvents, reaction temperatures, and purification techniques are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Fluoro-4-methoxybenzenethiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzene: Lacks the thiol group, affecting its reactivity and applications.
4-Methoxybenzene-1-thiol: Lacks the fluorine atom, influencing its chemical properties.
2-Fluorobenzene-1-thiol:
Uniqueness
2-Fluoro-4-methoxybenzenethiol is unique due to the combination of fluorine, methoxy, and thiol groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
398456-79-6 |
---|---|
Molecular Formula |
C7H7FOS |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-fluoro-4-methoxybenzenethiol |
InChI |
InChI=1S/C7H7FOS/c1-9-5-2-3-7(10)6(8)4-5/h2-4,10H,1H3 |
InChI Key |
OBTRUKKHXQYRDD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S)F |
Canonical SMILES |
COC1=CC(=C(C=C1)S)F |
Origin of Product |
United States |
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